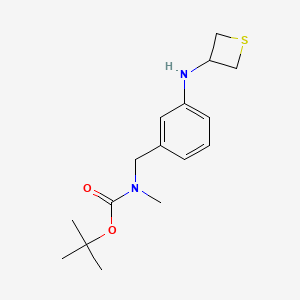
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a tert-butyl group, a methyl group, and a thietan-3-ylamino group attached to a benzyl carbamate structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: tert-Butyl chloroformate, 3-(thietan-3-ylamino)benzylamine, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 3-(thietan-3-ylamino)benzylamine and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems allow for precise control of reaction conditions, leading to higher yields and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thietan-3-ylamino group.
Reduction: Reduced derivatives of the benzyl carbamate structure.
Substitution: Substituted carbamate derivatives with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The carbamate group can be removed under mild acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate: Similar structure but with dibenzylamino group instead of thietan-3-ylamino group.
tert-Butyl (3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate: Similar structure with a pentan-3-yl group instead of benzyl group.
Uniqueness
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of the thietan-3-ylamino group offers unique steric and electronic properties that can influence its behavior in chemical reactions and biological interactions .
Eigenschaften
Molekularformel |
C16H24N2O2S |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-[[3-(thietan-3-ylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18(4)9-12-6-5-7-13(8-12)17-14-10-21-11-14/h5-8,14,17H,9-11H2,1-4H3 |
InChI-Schlüssel |
CJDAYGJQLCUPEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


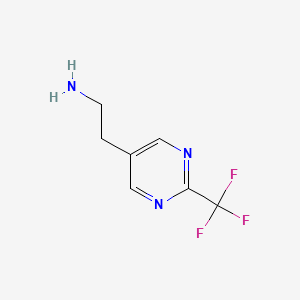
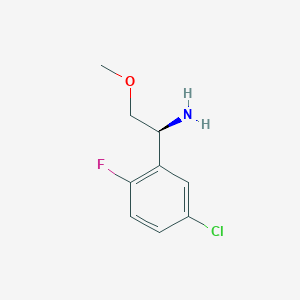
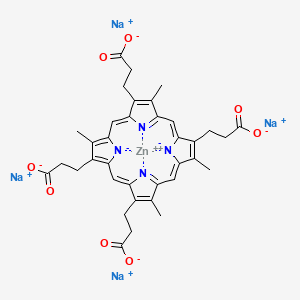
![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)

![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
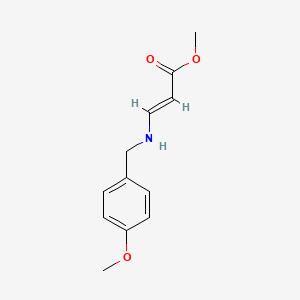
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)
![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
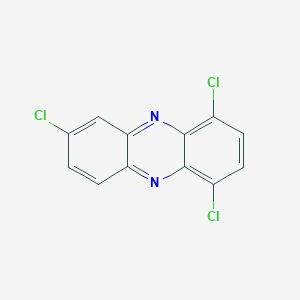

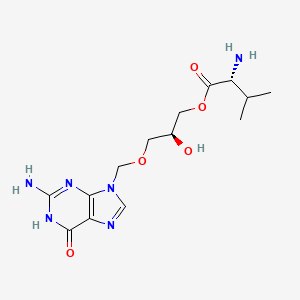
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)
